molecular formula C14H9F3N2O2S B2526096 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 714937-99-2

11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B2526096
CAS No.: 714937-99-2
M. Wt: 326.29
InChI Key: NWGYIIHUWDPLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure is related to promiscuous kinase inhibitor chemotypes, making it a valuable template for the development of novel therapeutic agents. The compound features key pharmacophores, including a cyclopropyl group which can influence pharmacokinetic properties, and a trifluoromethyl group known to enhance metabolic stability and binding affinity. Researchers utilize this compound primarily as a key intermediate or a parent structure for the design and synthesis of targeted protein kinase inhibitors. Its mechanism of action is rooted in its ability to competitively bind to the ATP-binding pocket of a range of kinases, thereby modulating signaling pathways critical in disease states. This makes it a crucial tool for probing kinase function in , , and the investigation of inflammatory diseases. The presence of the hydroxy and carbonyl groups provides handles for further synthetic modification, allowing for the creation of focused libraries to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets like JAK or TYK2 families. This compound is intended for use in and fundamental biochemical research to elucidate complex cellular signaling networks.

Properties

IUPAC Name

11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2S/c15-14(16,17)6-3-7(5-1-2-5)18-13-10(6)11-12(22-13)8(20)4-9(21)19-11/h3-5H,1-2H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGYIIHUWDPLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one can be achieved through a multi-step process involving the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction typically takes place in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid, while reduction can yield alcohols or amines.

Scientific Research Applications

11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one apart from similar compounds is its unique combination of functional groups and tricyclic structure. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

11-Cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure includes a cyclopropyl group, hydroxy functional groups, and trifluoromethyl moieties, which contribute to its biological properties. The presence of the thia and diazatricyclo frameworks enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains and fungi. The specific activity of 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia has not been extensively documented in literature; however, the structural analogs suggest potential efficacy against pathogens.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research on related trifluoromethylated compounds has indicated their ability to target specific signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Enzyme inhibition is a critical mechanism for many drugs, particularly those targeting cancer and infectious diseases. The presence of the hydroxy group suggests potential interactions with enzyme active sites.

The proposed mechanisms through which 11-cyclopropyl-6-hydroxy-13-(trifluoromethyl)-8-thia exerts its biological effects may include:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Modulation : The compound may interfere with cell cycle regulation, particularly in cancer cells.

Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial efficacy of trifluoromethylated compounds found that derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Although direct data on the specific compound is lacking, these findings suggest a potential for similar activity.

Study 2: Anticancer Activity

In vitro studies on structurally related compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines (e.g., breast cancer and leukemia). These studies reported IC50 values indicating effective concentrations for inducing cytotoxicity.

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves cyclocondensation of aryl/heteroaryl precursors with cyclopropyl and trifluoromethyl-containing intermediates. For example, highlights cyclization reactions under reflux with HCl for analogous tricyclic systems, emphasizing the importance of precursor purity and stoichiometry . Optimization includes:

  • Catalyst Screening: Palladium-catalyzed reductive cyclization (as in ) improves regioselectivity for complex heterocycles .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C enhance cyclization efficiency.
  • Workflow: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR identify cyclopropyl, hydroxy, and trifluoromethyl groups. 19F NMR confirms trifluoromethyl integration (δ ~ -60 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography: Single-crystal analysis (e.g., ) resolves stereochemical ambiguities in the tricyclic core .

Q. How can preliminary biological activity assays be designed for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with structural homology to targets of similar tricyclic compounds (e.g., ’s focus on enzyme inhibition) .
  • Assay Conditions: Use dose-response curves (0.1–100 µM) in physiologically relevant buffers (pH 7.4, 37°C).
  • Controls: Include positive controls (e.g., known inhibitors) and vehicle-only replicates to validate assay robustness.

Advanced Research Questions

Q. How can computational chemistry resolve conflicting reactivity predictions in synthesis?

Methodological Answer:

  • DFT Calculations: Model transition states for cyclization steps to identify energy barriers (e.g., ’s Pd-catalyzed mechanisms) .
  • MD Simulations: Predict solvent effects and steric hindrance in the tricyclic core.
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants from variable-temperature NMR).

Q. What strategies address discrepancies in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays: Combine enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) to distinguish direct target effects from cytotoxicity .
  • Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like cell line heterogeneity (e.g., ’s medicinal chemistry approach) .
  • Structural Probes: Use isotopic labeling (e.g., 3H/14C) to track compound uptake and metabolism in conflicting studies.

Q. How can advanced crystallographic techniques improve structural insights?

Methodological Answer:

  • High-Resolution X-ray: Employ synchrotron radiation (≤1.0 Å resolution) to resolve electron density ambiguities in the thia-diazatricyclo core (as in ) .
  • Variable-Temperature Crystallography: Capture conformational flexibility of the cyclopropyl group.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., hydrogen bonds with hydroxy groups) to predict packing behavior.

Q. What methodologies optimize regioselectivity in functionalizing the trifluoromethyl group?

Methodological Answer:

  • Protecting Groups: Temporarily mask the hydroxy group (e.g., silylation) to prevent side reactions during trifluoromethyl modifications.
  • Catalytic Systems: Use Cu(I)/ligand complexes for C–H activation adjacent to the trifluoromethyl group (inspired by ’s Pd catalysis) .
  • Kinetic Profiling: Monitor reaction progress via in-situ IR to identify intermediates and adjust conditions dynamically.

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for this compound?

Methodological Answer:

  • Comparative Analysis: Align NMR/IR data with structurally validated analogs (e.g., ’s spectral descriptions) to identify outliers .
  • Solvent Effects: Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • Collaborative Validation: Share samples with independent labs to verify reproducibility (e.g., ’s crystallographic collaboration model) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.